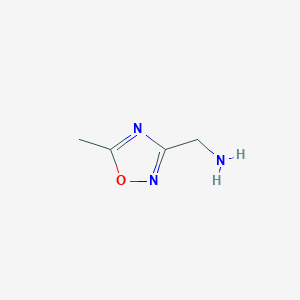

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(2-5)7-8-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBSGOLXLCARIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine chemical and physical properties

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document synthesizes available data to offer insights into the handling, characterization, and utilization of this heterocyclic compound.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[2] The metabolic stability and ability of the 1,2,4-oxadiazole moiety to act as a bioisosteric replacement for amide and ester groups make it an attractive component in the design of novel therapeutic agents.[3] this compound, as a member of this class, presents a valuable building block for the synthesis of more complex molecules with potential pharmacological applications.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, a combination of computed data from reliable chemical databases and analogous compound information is presented.

Structure and Identification

-

IUPAC Name: this compound[4]

-

CAS Number: 54435-03-9[4]

-

Molecular Formula: C₄H₇N₃O[4]

-

Molecular Weight: 113.12 g/mol [4]

-

Canonical SMILES: CC1=NOC(=N1)CN[4]

Diagram of the chemical structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the computed and available physical properties. It is crucial to note that experimental verification is recommended.

| Property | Value | Source |

| Molecular Weight | 113.12 g/mol | PubChem[4] |

| Boiling Point | 88.7 °C (Predicted) | Chemical Supplier[5] |

| XLogP3 | -0.6 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Topological Polar Surface Area | 77.7 Ų | PubChem[4] |

Synthesis and Reactivity

While a specific, detailed synthetic protocol for this compound is not widely published, general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles are well-established. A common and effective route involves the reaction of an amidoxime with a carboxylic acid derivative, often an acid chloride or anhydride, followed by cyclodehydration.

General Synthetic Approach

A plausible synthetic pathway for this compound is outlined below. This proposed scheme is based on established 1,2,4-oxadiazole synthesis methodologies.

Caption: A proposed synthetic workflow for this compound.

Reactivity and Stability

The 1,2,4-oxadiazole ring is generally considered to be a stable aromatic system. Its stability can be attributed to the delocalization of π-electrons within the ring. The ring is relatively resistant to oxidation and reduction under normal conditions.

The reactivity of the ring is influenced by the nature of its substituents. The aminomethyl group at the 3-position is a key functional handle for further chemical modifications, such as acylation, alkylation, or formation of Schiff bases. The primary amine offers a nucleophilic site for derivatization, making this compound a versatile building block in combinatorial chemistry and drug discovery.

A study on the degradation of a 1,2,4-oxadiazole derivative revealed that the ring is most stable in a pH range of 3-5. At lower pH, protonation of a ring nitrogen can activate the ring towards nucleophilic attack and subsequent ring opening. At higher pH, direct nucleophilic attack can also lead to ring cleavage. This suggests that for optimal storage and handling of this compound and its derivatives, maintaining a slightly acidic to neutral pH is advisable.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (CH₃ -C=N) likely in the range of δ 2.3-2.6 ppm.

-

A singlet for the methylene protons (-CH₂ -NH₂) likely in the range of δ 3.8-4.2 ppm.

-

A broad singlet for the amine protons (-CH₂-NH₂ ) which may be exchangeable with D₂O, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display four signals corresponding to the four unique carbon atoms:

-

The methyl carbon (C H₃) is expected to appear in the aliphatic region, around δ 10-15 ppm.

-

The methylene carbon (-C H₂-NH₂) is expected to be in the range of δ 35-45 ppm.

-

The two carbons of the oxadiazole ring are expected at lower field, typically in the range of δ 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands:

-

N-H stretching of the primary amine as one or two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching of the methyl and methylene groups just below 3000 cm⁻¹.

-

C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹.

-

N-H bending of the primary amine around 1590-1650 cm⁻¹.

-

C-O-C stretching of the oxadiazole ring in the fingerprint region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 113. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the oxadiazole ring.

Applications in Drug Discovery

The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic targets. The presence of a primary amine in this compound makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

Potential therapeutic areas where derivatives of this compound could be relevant include:

-

Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.[1]

-

Infectious Diseases: For the development of novel antibacterial and antifungal compounds.[2]

-

Neurology: In the synthesis of ligands for various central nervous system receptors.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the safety data for related oxadiazole derivatives and aminomethyl compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While comprehensive experimental data on its physical and chemical properties are currently limited, this guide provides a foundational understanding based on computed data and knowledge of analogous structures. The presence of the 1,2,4-oxadiazole core, combined with a reactive aminomethyl side chain, offers a versatile platform for the synthesis of diverse and potentially bioactive molecules. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully explore its utility in the development of new therapeutics.

References

- Parikh, A. A., & Chauhan, P. A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4937–4961.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

- Sheremetev, A. B., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1128.

-

NIST. (n.d.). Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. Retrieved from [Link]

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Preprints.org. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI.

- Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(13-16), 4937-4961.

- Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (2022). Journal of the Brazilian Chemical Society, 33, 1563-1574.

- Srivastava, R. M., & de L. M. e Silva, L. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-223.

- Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2017). Journal of Applicable Chemistry, 6(4), 629-638.

- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2021). Molecules, 26(16), 4953.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2434.

- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2020). Molecules, 25(21), 5183.

- 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Molbank, 2018(3), M1014.

-

PubChem. (n.d.). 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-. National Center for Biotechnology Information. Retrieved from [Link]

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2003). Mass Spectrometry Reviews, 22(3), 161-205.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology, 10(4), 1-8.

-

This compound [ 54435-03-9 ]. (n.d.). Retrieved from [Link]

- 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Molbank, 2018(3), M1014.

- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Preprints.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology, 10(4), 1-8.

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][7] OXAZIN-4-YL) ACETATE DERIV. (2021). RASĀYAN Journal of Chemistry, 14(1), 481-487.

- Novabiochem® Product Inform

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2018). Beilstein Journal of Organic Chemistry, 14, 2838–2848.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2022). Molecules, 27(19), 6649.

- 5-methyl-1,3,4-oxadiazol-2-amine AldrichCPR. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). Molecules, 26(18), 5649.

- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2014). Organic & Biomolecular Chemistry, 12(40), 8028-8032.

- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959). U.S.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. This compound | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsigma.com [chemsigma.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

Structure and IUPAC name of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine

An In-Depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine for Medicinal Chemistry Professionals

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest in modern drug discovery. We will delve into its molecular structure, physicochemical properties, a validated synthetic pathway, and its strategic application in the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[1] Its value stems from its unique properties as a bioisostere for amide and ester functionalities. This substitution can impart critical advantages to a drug candidate, including enhanced metabolic stability, improved pharmacokinetic profiles, and favorable molecular properties such as hydrogen bond acceptance without the liability of hydrolysis associated with esters.[2]

Consequently, the 1,2,4-oxadiazole motif is a key component in a wide array of biologically active compounds, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, and insecticidal applications.[1][3][4][5] this compound serves as a particularly useful starting material, providing a stable heterocyclic core functionalized with a primary amine that acts as a versatile chemical handle for further elaboration.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical entity is defined by its structure and resulting properties. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

IUPAC Name and Structural Representation

-

IUPAC Name: this compound

-

Synonyms: 1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, C-(5-Methyl-[6][7][8]oxadiazol-3-yl)-methylamine

-

CAS Number: 54435-03-9

The molecule consists of a central 1,2,4-oxadiazole ring substituted at the 5-position with a methyl group and at the 3-position with a methanamine (aminomethyl) group.

Caption: 2D Structure of this compound.

Physicochemical Data

Quantitative data provides a foundation for understanding the compound's behavior, such as solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | PubChem[7] |

| Molecular Weight | 113.12 g/mol | PubChem[7] |

| XLogP3 (Predicted) | -0.6 | PubChem[7] |

| Hydrogen Bond Donors | 1 (from NH₂) | PubChem[7] |

| Hydrogen Bond Acceptors | 3 (2 from ring N, 1 from ring O) | PubChem[7] |

| Topological Polar Surface Area | 64.9 Ų | PubChem[7] |

| SMILES | CC1=NC(=NO1)CN | PubChem[7] |

Note: This compound is often supplied and used as its hydrochloride salt (CAS: 54435-03-9, Formula: C₄H₈ClN₃O, MW: 149.58 g/mol ) for improved stability and handling.[6]

Synthesis and Characterization

A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for research and development. The following represents a validated, multi-step approach for the preparation of this compound, based on established methodologies for 1,2,4-oxadiazole synthesis.[9][10]

Synthetic Workflow Overview

The synthesis proceeds via two key stages:

-

Formation of the Oxadiazole Core: Cyclization of an amidoxime with an acylating agent to form the 3-chloromethyl-5-methyl-1,2,4-oxadiazole intermediate.

-

Amination: Conversion of the chloromethyl group to the primary amine to yield the final product.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Causality: This step leverages the classical reaction between an amidoxime and an acyl chloride. The N'-hydroxy group of the amidoxime acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. The subsequent intramolecular cyclization and dehydration yield the stable 1,2,4-oxadiazole ring.[10]

-

To a solution of acetamidoxime (1.0 equiv.) in a suitable aprotic solvent (e.g., benzene or toluene, 10 mL/mmol), add triethylamine (1.1 equiv.) as a base to scavenge the HCl byproduct.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.05 equiv.) in the same solvent dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, eluting with a hexane:ethyl acetate gradient) to yield the intermediate product.

Stage 2: Synthesis of this compound

Causality: This is a direct nucleophilic substitution where the highly nucleophilic ammonia displaces the chloride leaving group. Using liquid ammonia in a sealed autoclave ensures a high concentration of the nucleophile and allows the reaction to proceed efficiently at room temperature.[6]

-

Place the 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole intermediate (1.0 equiv.) into a high-pressure autoclave.

-

Carefully condense liquid ammonia (approx. 10 mL per gram of intermediate) into the autoclave at a low temperature (e.g., -78 °C).

-

Seal the autoclave and allow it to warm to room temperature. Let the mixture stand overnight (approx. 16 hours) with stirring.

-

Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Dissolve the resulting residue in a suitable solvent (e.g., chloroform or dichloromethane).

-

Purify the product by flash column chromatography (Silica gel, eluting with a chloroform:methanol gradient) to afford this compound.

Expected Characterization Data

For a protocol to be self-validating, the product must be rigorously characterized. While specific published spectra for this exact compound are scarce, the following data are predicted based on its structure and analysis of close analogs.[8][11]

| Analysis Type | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~4.0-4.2 ppm (s, 2H, -CH ₂-NH₂), δ ~2.6 ppm (s, 3H, -CH ₃), δ ~2.0-2.5 ppm (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~175 ppm (C5-CH₃), δ ~168 ppm (C3-CH₂NH₂), δ ~35-40 ppm (-C H₂-NH₂), δ ~11 ppm (-C H₃) |

| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 2850-2950 (C-H stretch), 1630-1650 (C=N stretch), 1020-1100 (C-O-C stretch) |

| Mass Spec. (ESI+) | Expected [M+H]⁺: m/z = 114.0662 |

Application in Medicinal Chemistry

The primary utility of this compound is as a functionalized scaffold for building more complex molecules. The primary amine serves as a key nucleophile or a point of attachment for various linkers and pharmacophoric groups.

Bioisosteric Replacement Strategy

The 1,2,4-oxadiazole core is an effective bioisostere of an amide or ester group. This strategy is employed to overcome common liabilities such as poor metabolic stability or to fine-tune electronic and steric properties for optimal target engagement.

Caption: Bioisosteric relationship of the oxadiazole ring.

Role as a Synthetic Intermediate

The aminomethyl group (-CH₂NH₂) is a versatile functional handle. It can readily participate in reactions such as:

-

Amide bond formation: Acylation with carboxylic acids or acid chlorides to introduce diverse side chains.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

This versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, targeting a wide range of diseases from central nervous system disorders to cancer.[4][5][8]

Safety and Handling

Professional laboratory practice requires a thorough understanding of the potential hazards of all reagents. Based on safety data sheets for structurally related oxadiazole compounds, the following precautions are advised.[12][13][14][15]

-

Hazard Classification: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

Synthesis of 3-aminomethyl-5-(3-fluoro-4-phenyl-α-methylbenzyl)-1,2,4-oxadiazole. Available at: [Link]

-

PubChem Compound Summary for CID 16767380, this compound. National Center for Biotechnology Information. Available at: [Link]

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. Available at: [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available at: [Link]

- Preparation of 5-amino-1,2,4-oxadiazoles. Google Patents.

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC, PubMed Central. Available at: [Link]

-

A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Review of the biological activities of heterocyclic compounds comprising oxadiazole moieties. PubMed. Available at: [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC, National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine and its corresponding hydrochloride salt are heterocyclic compounds of significant interest in modern medicinal chemistry. The 1,2,4-oxadiazole ring system is a privileged scaffold, recognized for its role as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and modulate physicochemical properties.[1] This guide provides a comprehensive overview of these compounds, consolidating available technical data on their chemical identity, properties, and the general principles underlying their synthesis, tailored for professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is foundational for any research and development endeavor. The Chemical Abstracts Service (CAS) numbers are unique identifiers crucial for database searches and regulatory compliance.

-

This compound is registered under CAS Number 54435-03-9 .[2]

-

The corresponding hydrochloride salt , this compound hydrochloride, is identified by CAS Number 1184986-84-2 .[3][4] It is noteworthy that some databases may also associate the free base CAS number with the hydrochloride salt.[4]

The hydrochloride salt form is often preferred in drug development for its improved solubility and stability compared to the free base.

A summary of key physicochemical properties, derived from computational models and database entries, is presented below.

| Property | This compound | This compound HCl | Source(s) |

| CAS Number | 54435-03-9 | 1184986-84-2 | [2][4] |

| Molecular Formula | C₄H₇N₃O | C₄H₈ClN₃O | [2][4] |

| Molecular Weight | 113.12 g/mol | 149.58 g/mol | [2][4] |

| IUPAC Name | This compound | This compound;hydrochloride | [2] |

| SMILES | CC1=NC(=NO1)CN | NCC1=NOC(C)=N1.[H]Cl | [2][5] |

| InChIKey | KPBSGOLXLCARIL-UHFFFAOYSA-N | PMGNTVSNOHHGFJ-UHFFFAOYSA-N | [2] |

The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its value stems from a combination of favorable chemical and biological properties:

-

Bioisosterism: The 1,2,4-oxadiazole moiety serves as an effective bioisostere for esters and amides. This substitution can circumvent common metabolic liabilities, such as hydrolysis by esterases and proteases, thereby improving the pharmacokinetic profile of a drug candidate.[1]

-

Physicochemical Properties: The inclusion of this heterocycle can enhance aqueous solubility, improve cell permeability, and introduce a rigid structural element to orient substituents for optimal target binding.

-

Diverse Biological Activities: Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

The subject compound, with its primary amine functionality, serves as a versatile building block, allowing for its incorporation into larger, more complex molecules through various chemical transformations.

Caption: Chemical structures of the free base and hydrochloride salt.

Synthesis Strategy: General Principles and Methodologies

A plausible synthetic pathway for the target molecule would likely involve the following key transformations:

-

Formation of an N-protected aminomethyl amidoxime: This key intermediate can be synthesized from a protected aminoacetonitrile (e.g., Boc-aminoacetonitrile) and hydroxylamine. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines, stable under the conditions required for amidoxime formation but readily removable later.

-

Acylation of the Amidoxime: The amidoxime is then acylated with an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction forms the crucial O-acyl amidoxime intermediate. The choice of an acetylating agent directly leads to the desired 5-methyl substitution on the oxadiazole ring.

-

Cyclization/Dehydration: The O-acyl amidoxime is then induced to cyclize, typically through thermal means or by using a dehydrating agent. This step forms the stable 1,2,4-oxadiazole ring.

-

Deprotection: The Boc protecting group on the aminomethyl side chain is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent) to yield the final primary amine, this compound.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride.

Caption: Plausible synthetic workflow for the target compounds.

Spectroscopic Characterization (Predicted)

Although experimental spectra for these specific compounds are not publicly available, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.[6][7][8]

-

¹H NMR: The spectrum of the free base in a solvent like CDCl₃ would be expected to show:

-

A singlet for the methyl (CH₃) protons around δ 2.4-2.6 ppm.

-

A singlet for the methylene (CH₂) protons adjacent to the amine at approximately δ 3.8-4.0 ppm.

-

A broad singlet for the amine (NH₂) protons, the chemical shift of which would be concentration and solvent-dependent. For the hydrochloride salt in a solvent like DMSO-d₆, the aminomethyl protons would likely appear as a broad signal at a more downfield chemical shift due to protonation.

-

-

¹³C NMR: The carbon spectrum would be expected to display four distinct signals:

-

The methyl carbon (CH₃) around δ 10-15 ppm.

-

The methylene carbon (CH₂) at approximately δ 35-45 ppm.

-

Two quaternary carbons for the oxadiazole ring, likely in the δ 160-180 ppm region.

-

-

Mass Spectrometry (MS): For the free base, Electrospray Ionization (ESI) in positive mode would show a prominent protonated molecular ion [M+H]⁺ at m/z 114.

-

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations for the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region.

-

C=N stretching of the oxadiazole ring would be expected around 1620-1650 cm⁻¹.

-

C-O-C stretching of the ring would likely be observed in the 1000-1200 cm⁻¹ range.

-

Safety, Handling, and Storage

Based on available safety data for the hydrochloride salt, the compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4). Standard laboratory safety protocols should be strictly followed.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound and its hydrochloride salt are valuable chemical building blocks for the synthesis of more complex molecules in drug discovery programs. The 1,2,4-oxadiazole core provides a metabolically robust and structurally rigid scaffold that is attractive for lead optimization. While detailed synthetic and characterization data for these specific compounds remain proprietary or unpublished, their preparation follows well-established principles of heterocyclic chemistry. The availability of these reagents from commercial suppliers facilitates their use in creating novel chemical entities with potential therapeutic applications across a range of diseases.

References

-

PubChem. This compound hydrochloride. PubChem CID 46735538. [Link]

-

Amerigo Scientific. 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. [Link]

-

Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

PubChem. This compound. PubChem CID 16767380. [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

AccelaChem. 1184986-84-2,this compound Hydrochloride. [Link]

-

New Journal of Chemistry. Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]

-

OMICS International. Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. [Link]

-

Semantic Scholar. 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]

- 4. This compound hydrochloride | C4H8ClN3O | CID 46735538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 6. This compound Hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Discovery and Synthesis of Novel 1,2,4-Oxadiazole Derivatives: A Guide to Modern Synthetic Strategy and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The 1,2,4-oxadiazole is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, primarily for its role as a robust bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles.[1][2][3][4][5][6] This unique characteristic, combined with an exceptionally broad spectrum of biological activities, establishes the 1,2,4-oxadiazole scaffold as a privileged structure in modern drug discovery.[4][7][8] This technical guide provides an in-depth exploration of the principal synthetic methodologies for constructing this versatile core, designed for researchers and drug development professionals. We will dissect the foundational two-step pathway involving O-acylamidoxime intermediates, contrast it with highly efficient one-pot procedures, and survey novel oxidative and catalytic strategies. The causality behind experimental choices, detailed step-by-step protocols, and practical considerations are elucidated to provide a field-proven framework for the synthesis and derivatization of novel 1,2,4-oxadiazole-based compounds.

The 1,2,4-Oxadiazole: A Privileged Scaffold in Medicinal Chemistry

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring has evolved from a chemical curiosity to a cornerstone of pharmaceutical design.[5][7] Its value lies in its unique physicochemical properties. The arrangement of nitrogen and oxygen atoms allows it to act as a hydrogen bond acceptor while maintaining a low level of aromaticity, which contributes to its reactivity and versatility.[9]

The Bioisosteric Advantage: The most celebrated role of the 1,2,4-oxadiazole ring is as a bioisostere for esters and amides.[4][10] These common functional groups are often metabolic weak points in drug candidates, susceptible to hydrolysis by esterases and amidases. By replacing them with the more chemically and thermally stable 1,2,4-oxadiazole ring, medicinal chemists can engineer molecules with significantly improved metabolic stability and, consequently, better pharmacokinetic profiles and oral bioavailability.[3][6]

A Spectrum of Biological Activity: The utility of this scaffold is confirmed by its presence in a wide array of biologically active agents. Derivatives have demonstrated potent activities including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and neuroprotective properties.[3][4][7][9][11][12][13][14] This wide applicability has led to the development of marketed drugs and numerous investigational compounds, solidifying the 1,2,4-oxadiazole as a "privileged" framework in drug discovery programs.[7][15]

Core Synthetic Strategies: The Amidoxime-Centric Pathways

The most prevalent and versatile methods for constructing the 1,2,4-oxadiazole core begin with an amidoxime precursor, which is reacted with a carbonyl-containing compound.[2][16] This fundamental approach can be divided into two major strategies: a traditional two-step synthesis and more streamlined one-pot procedures.

The Foundational Two-Step Pathway: O-Acylation and Cyclodehydration

The classical approach involves the initial O-acylation of an amidoxime followed by a separate cyclodehydration step to form the heterocyclic ring.[16]

-

Causality and Rationale: The principal advantage of this method is the ability to isolate and purify the O-acylamidoxime intermediate.[15][17] This control is critical when working with complex or sensitive substrates, as it allows for characterization of the intermediate and optimization of the final cyclization step independently. It remains the method of choice for foundational research and when reaction pathways are ambiguous.

The general workflow for this pathway is illustrated below.

Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles.

Experimental Protocol 1: Two-Step Synthesis via O-Acylamidoxime Isolation

This protocol provides a generalized procedure for the synthesis of a 3-aryl-5-alkyl-1,2,4-oxadiazole.

Step 1: O-Acylation of Amidoxime

-

Dissolve the starting amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM, or pyridine) under an inert atmosphere (N₂ or Ar).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution. If using a carboxylic acid, a coupling agent like EDC/HOBt (1.2 eq) and a non-nucleophilic base like DIPEA (1.5 eq) are required.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude O-acylamidoxime intermediate by column chromatography on silica gel or recrystallization.

Step 2: Cyclodehydration

-

Dissolve the purified O-acylamidoxime (1.0 eq) in a suitable solvent (e.g., THF, DMF, or Toluene).

-

Add a dehydrating agent or base. For base-catalyzed cyclization at room temperature, tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) is highly effective.[17] Alternatively, the reaction can be heated to reflux in a high-boiling solvent like toluene or xylene, sometimes with a catalytic amount of acid.

-

Stir the reaction for 1-12 hours at the appropriate temperature, monitoring for the disappearance of the starting material.

-

Once complete, concentrate the solvent in vacuo.

-

Redissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the final 1,2,4-oxadiazole product by silica gel chromatography.

Efficient One-Pot Syntheses

For applications in library synthesis and process chemistry, one-pot procedures are highly desirable as they reduce handling steps, solvent usage, and overall reaction time.[11]

-

Causality and Rationale: The development of robust one-pot methods stems from the need for higher throughput in drug discovery. By telescoping the acylation and cyclization steps without isolating the intermediate, chemists can rapidly generate diverse libraries of compounds for screening. The key is to identify reaction conditions where both steps proceed efficiently and cleanly in the same vessel.

Recent advances have established superbase systems, such as NaOH/DMSO or KOH/DMSO, as exceptionally efficient media for one-pot syntheses at room temperature.[7][15][17][18] These conditions are often mild enough to tolerate sensitive functional groups.[15]

Experimental Protocol 2: One-Pot Synthesis in a Superbase Medium

This protocol describes the direct conversion of an amidoxime and a carboxylic acid ester to a 1,2,4-oxadiazole.[7]

-

To a solution of the amidoxime (1.0 eq) in DMSO, add the carboxylic acid ester (e.g., methyl or ethyl ester, 1.2 eq).

-

Add powdered NaOH or KOH (2.0-3.0 eq) to the mixture in one portion.

-

Stir the resulting suspension vigorously at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, pour the reaction mixture into ice-water.

-

If a precipitate forms, collect the solid product by filtration, wash with water, and dry.

-

If the product is soluble, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Synthetic Pathways

| Feature | Two-Step Pathway | One-Pot Pathway |

| Operational Simplicity | Lower (requires isolation) | Higher (fewer steps) |

| Reaction Time | Longer (sequential steps) | Shorter (concurrent or telescoped) |

| Intermediate Purity | High (isolated and purified) | Not applicable |

| Final Product Purity | Often higher before purification | May require more rigorous purification |

| Throughput | Lower; suitable for scale-up | Higher; ideal for library synthesis |

| Waste Generation | Higher (more solvents, materials) | Lower (process intensification) |

| Best For | Complex substrates, mechanistic studies | Rapid analogue synthesis, process chemistry |

Novel and Emergent Synthetic Methodologies

Beyond the foundational amidoxime routes, research has focused on developing novel strategies that offer alternative reactivity, milder conditions, or broader substrate scope.

Oxidative Cyclization Strategies

Oxidative cyclization methods form the heterocyclic ring through the formation of a new N–O or C–O bond via an oxidation event.

-

Causality and Rationale: These approaches provide a fundamentally different disconnection, often starting from precursors like N-acyl amidines or N-benzyl amidoximes.[15] This expands the range of accessible starting materials and avoids the need for pre-activated carboxylic acids. The reactions are typically promoted by common oxidants like N-Bromosuccinimide (NBS), iodine (I₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[15][17][19]

A representative mechanism for an NBS-promoted oxidative cyclization of an N-acyl amidine is shown below.

Caption: Mechanism for NBS-promoted oxidative cyclization of an N-acyl amidine.[15]

Catalyst-Driven Innovations

The use of novel catalysts offers pathways that are more efficient and environmentally benign. For instance, graphene oxide (GO) has been reported as an effective metal-free heterogeneous carbocatalyst.[1]

-

Causality and Rationale: The unique properties of GO allow it to play a dual role as both a solid acid catalyst and an oxidizing agent, facilitating the intermolecular cyclodehydration of amidoximes with aldehydes followed by oxidative dehydrogenation in a single pot.[1] This multifunctionality simplifies the reaction setup and catalyst system, aligning with the principles of green chemistry. Other activating agents, like the Vilsmeier reagent, have also been employed to activate carboxylic acids and promote the subsequent cyclization in one pot.[15][19]

Conclusion and Future Outlook

The 1,2,4-oxadiazole scaffold remains a highly valuable and versatile core in drug discovery and development. While the classic two-step synthesis via amidoximes provides a reliable and controlled route, the field has decisively shifted towards more efficient one-pot methodologies, particularly those employing mild, room-temperature conditions. The emergence of novel oxidative and catalytic strategies continues to expand the synthetic toolkit, enabling chemists to access diverse derivatives from a broader range of starting materials. Future efforts will likely focus on integrating these methods into automated synthesis platforms and flow chemistry systems, further accelerating the discovery of new therapeutic agents built around this privileged heterocyclic core.

References

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5752. [Link]

-

Sharma, P., & Kumar, V. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3127-3139. [Link]

-

Foroughi, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]

-

Chen, J., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(37), 8752-8756. [Link]

-

Pramanik, A., & Ambast, S. (2019). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 9(24), 13583-13592. [Link]

-

Wagemann, P., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 9(6), 983-993. [Link]

-

Pervaram, S., et al. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 14(1), 38. [Link]

-

Chen, J., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(37), 8752-8756. [Link]

-

Pace, V., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(3), 376-391. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 537-545. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2125–2156. [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5752. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Petese, C., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Bora, P., & Kumar, A. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Applied Water Science, 11, 151. [Link]

-

Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(16), 3001-3014. [Link]

-

Z-H, Zhang, et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(2), 333-340. [Link]

-

Arshad, M., et al. (2013). 1,2,4-oxadiazole nucleus with versatile biological applications. Journal of Chemical and Pharmaceutical Research, 5(11), 585-592. [Link]

-

Parker, T. M., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Organic Letters, 18(17), 4348-4351. [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

-

Sharma, S., et al. (2022). A Review on Novel Synthesis Approaches and Biological Activities of 1,2,4- Oxadiazole and 1,3,4-Oxadiazole Tailored Compounds. Current Organic Synthesis, 19(3), 290-311. [Link]

-

ResearchGate. (2019). Proposed Reaction Mechanism of 1,2,4‐oxadiazole Synthesis. [Link]

-

Wagemann, P., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 9(6), 983-993. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

ResearchGate. (2022). Bioisosterism: 1,2,4‐Oxadiazole Rings. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(18), 6688. [Link]

-

Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(19), 1435-1463. [Link]

-

El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Molecules, 26(11), 3344. [Link]

-

Baykov, S., et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Tetrahedron Letters, 57(42), 4746-4749. [Link]

-

Lukin, K., & Kishore, V. (2014). ChemInform Abstract: Highly Efficient One‐Pot Preparation of 1,2,4‐Oxadiazoles in the Presence of Diazabicycloundecene. ChemInform, 45(28). [Link]

Sources

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility as a bioisosteric replacement for amide and ester functionalities, coupled with its inherent metabolic stability, has propelled its integration into a multitude of drug discovery programs.[1] This technical guide provides a comprehensive overview of the biological activities associated with the 1,2,4-oxadiazole scaffold, with a specific focus on its applications in oncology, inflammation, and infectious diseases. We will delve into the synthetic methodologies, explore the intricate structure-activity relationships that govern its therapeutic potential, and provide detailed, field-proven protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole-based compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of novel therapeutics centered around this privileged scaffold.

The 1,2,4-Oxadiazole Core: A Gateway to Diverse Bioactivity

The five-membered 1,2,4-oxadiazole ring is an aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[2] Its ability to act as a bioisostere for esters and amides allows for the modulation of pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, without compromising the essential interactions with biological targets.[1] This bioisosteric equivalence is a key driver behind the widespread exploration of the 1,2,4-oxadiazole scaffold in drug design.

The synthesis of 1,2,4-oxadiazoles is primarily achieved through two robust and versatile methods: the cyclization of O-acyl amidoximes, typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative, and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[3] These synthetic routes offer a high degree of flexibility, allowing for the introduction of diverse substituents at the C3 and C5 positions of the oxadiazole ring, which is crucial for optimizing biological activity.

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Step-by-Step Protocol

This protocol outlines a common and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via the coupling of a carboxylic acid and an amidoxime, followed by cyclodehydration.

Materials:

-

Substituted carboxylic acid

-

Substituted amidoxime

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine or Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Amidoxime Formation (if not commercially available):

-

To a solution of the corresponding nitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude amidoxime, which can often be used without further purification.

-

-

Coupling of Carboxylic Acid and Amidoxime:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Add the amidoxime (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.5 eq) or DCC (1.5 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

-

Cyclodehydration to form the 1,2,4-Oxadiazole Ring:

-

To the reaction mixture from the previous step, add pyridine (5-10 eq) or another high-boiling point base.

-

Heat the mixture to 80-120 °C and stir for 2-6 hours, monitoring the formation of the oxadiazole by TLC.

-

Alternatively, microwave irradiation can be employed to accelerate the cyclization.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Characterization:

-

Confirm the structure and purity of the final 3,5-disubstituted 1,2,4-oxadiazole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Anticancer Activity of 1,2,4-Oxadiazole Scaffolds

The 1,2,4-oxadiazole nucleus is a prominent feature in a vast number of compounds exhibiting potent anticancer activity.[4][5] These derivatives have been shown to target a wide array of cancer-related pathways and molecular targets, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Mechanisms of Anticancer Action

1,2,4-oxadiazole-containing compounds have demonstrated a variety of anticancer mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly, which is essential for cell division. This leads to mitotic arrest and subsequent apoptosis.

-

Enzyme Inhibition: Many 1,2,4-oxadiazoles have been designed as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and various kinases.[4]

-

Apoptosis Induction: Several 1,2,4-oxadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades.[6]

-

Receptor Antagonism: Some compounds function as antagonists for receptors that are overexpressed in cancer cells, thereby blocking downstream signaling pathways that promote cell growth and survival.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | Phenyl | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 | [7] |

| 1b | Phenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 12.8 | [7] |

| 1c | 4-Pyridyl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [8] |

| 1d | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.4 | [8] |

| 1e | 5-FU | Phenyl | A549 (Lung) | 0.18 | [9] |

| 1f | 5-FU | 4-Chlorophenyl | A549 (Lung) | 0.011 | [9] |

Key SAR Observations:

-

Substitution at C5: The nature of the substituent at the C5 position of the 1,2,4-oxadiazole ring often has a significant impact on anticancer activity. For instance, linking the scaffold to known cytotoxic agents like 5-fluorouracil (5-FU) can dramatically enhance potency.[9]

-

Substitution at C3: The substituent at the C3 position also plays a crucial role in modulating activity. Aromatic and heteroaromatic rings are common functionalities at this position.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic substituents can influence the electronic properties of the entire molecule, affecting its interaction with biological targets. For example, the introduction of a chlorine atom in compound 1f compared to 1e resulted in a significant increase in activity against the A549 lung cancer cell line.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom microplates

-

1,2,4-Oxadiazole test compounds

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture using trypsin-EDTA.

-

Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in complete medium.

-

After 24 hours of incubation, carefully aspirate the medium from the wells.

-

Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Anti-inflammatory Properties of 1,2,4-Oxadiazoles

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules designed to modulate inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory agents.[11][12]

Targeting the NF-κB Signaling Pathway

A primary mechanism through which 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Several 1,2,4-oxadiazole-based compounds have been shown to inhibit this pathway, often by targeting the IKK complex or other upstream signaling components.[12]

Caption: The NF-κB signaling pathway and a potential point of inhibition by 1,2,4-oxadiazole derivatives.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB activation and is a powerful tool for screening potential anti-inflammatory compounds.[13][14]

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.

Materials:

-

HEK293T or similar cell line

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Complete cell culture medium

-

96-well white, clear-bottom microplates

-

TNF-α or Lipopolysaccharide (LPS)

-

1,2,4-Oxadiazole test compounds

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

Incubate for 24 hours.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for another 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of the 1,2,4-oxadiazole test compounds for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

-

Incubate for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Carefully remove the medium from the wells.

-

Wash the cells once with PBS.

-

Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

-

Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated control.

-

Determine the percentage of inhibition of NF-κB activation for each compound concentration and calculate the IC₅₀ value.

-

Antimicrobial Activity of 1,2,4-Oxadiazoles

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibiotics with new mechanisms of action. The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of new antimicrobial agents, particularly against Gram-positive bacteria.[15][16]

Mechanism of Antibacterial Action

A notable class of 1,2,4-oxadiazole-based antibiotics has been shown to inhibit bacterial cell wall biosynthesis.[15] These compounds act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting PBPs, these antibiotics disrupt cell wall integrity, leading to cell lysis and bacterial death.

Structure-Activity Relationship (SAR) in Antibacterial 1,2,4-Oxadiazoles

The antibacterial activity of 1,2,4-oxadiazoles is highly sensitive to the substituents on the heterocyclic core.

| Compound ID | R1 (at C3) | R2 (at C5) | Target Organism | MIC (µg/mL) | Reference |

| 2a | 4-(4-(Trifluoromethyl)phenoxy)phenyl | 1H-Indol-5-yl | S. aureus | 1 | |

| 2b | 4-Phenoxyphenyl | 1H-Indol-5-yl | S. aureus | 4 | |

| 2c | 4-(4-Chlorophenoxy)phenyl | 1H-Indol-5-yl | S. aureus | 2 | |

| 2d | Biphenyl-4-yl | 4-Hydroxyphenyl | S. aureus | >32 | [15] |

| 2e | Biphenyl-4-yl | 4-Chlorophenyl | S. aureus | 8 | [15] |

Key SAR Observations:

-

Aromatic Rings: The presence of multiple aromatic rings is a common feature in active compounds.[15]

-

Hydrogen Bond Donors: A hydrogen-bond donor in one of the aromatic rings is often necessary for antibacterial activity.[15]

-

Hydrophobicity: Hydrophobic substituents, particularly halogens, are generally well-tolerated and can enhance activity.[17]

-

Substituent Position: The position of substituents on the aromatic rings can significantly impact activity. For example, para-substitution is often favored.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] It is a standard method for assessing the potency of new antimicrobial compounds.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits bacterial growth after a defined incubation period.[11]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U- or V-bottom microtiter plates

-

1,2,4-Oxadiazole test compounds

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 °C ± 2 °C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 1,2,4-oxadiazole compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

-

-

Incubation:

-

Incubate the plate at 35 °C ± 2 °C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the absorbance at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has firmly established itself as a privileged motif in drug discovery, with a remarkable breadth of biological activities. Its utility as a bioisosteric replacement for metabolically labile groups, combined with the synthetic accessibility that allows for extensive structural diversification, ensures its continued prominence in medicinal chemistry. The examples and protocols provided in this guide highlight the significant potential of 1,2,4-oxadiazole derivatives in the development of novel therapeutics for cancer, inflammation, and infectious diseases.

Future research in this area will likely focus on several key aspects:

-

Target-Specific Design: Moving beyond phenotypic screening to the rational design of 1,2,4-oxadiazole-based inhibitors for specific, well-validated biological targets.

-

Elucidation of Novel Mechanisms: Investigating and uncovering new mechanisms of action for this versatile scaffold.

-

Combinatorial Approaches: Exploring the synergistic effects of 1,2,4-oxadiazole derivatives in combination with existing therapies.

-